

Application Notes and Protocols for Light-Sheet Microscopy of Micro-Clear Samples

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Compound of Interest

Compound Name: *Micro-Clear*

Cat. No.: *B1176558*

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Introduction

Light-sheet fluorescence microscopy (LSFM) has revolutionized volumetric imaging of large biological specimens by offering rapid acquisition speeds and minimal phototoxicity.[1][2] When combined with tissue clearing techniques, LSFM enables unprecedented visualization of cellular and subcellular structures within intact organs and even whole organisms.[3][4] This document provides a detailed guide to imaging samples cleared with **Micro-Clear**, a hypothetical organic solvent-based clearing agent, using light-sheet microscopy.

The opacity of biological tissues arises from light scattering due to the heterogeneous refractive indices (RI) of its components, primarily lipids, water, and proteins.[1][5] Tissue clearing methods aim to minimize this light scattering by removing components like lipids and water and homogenizing the refractive index of the remaining structures with a medium that matches the RI of proteins.[5][6][7] Organic solvent-based clearing methods, such as the one represented by "**Micro-Clear**," are known for their rapid and robust clearing capabilities, though they may require optimization for fluorescent protein retention.[5][8]

These application notes will provide detailed protocols for sample preparation, including fixation, dehydration, clearing with **Micro-Clear**, and subsequent antibody labeling. Furthermore, it will cover the essential steps for imaging with a light-sheet microscope and provide guidance on data interpretation.

Experimental Protocols

I. Tissue Preparation and Clearing with Micro-Clear

This protocol outlines the steps for fixing, dehydrating, and clearing biological samples using the **Micro-Clear** reagent.

Materials:

- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Anhydrous Ethanol (EtOH) series (20%, 50%, 70%, 80%, 95%, 100%)
- **Micro-Clear** Delipidation Solution
- **Micro-Clear** Refractive Index Matching Solution (RIMS)
- Glass containers for incubation
- Shaker/rotator

Procedure:

- Perfusion and Fixation:
 - Anesthetize the animal model according to approved institutional guidelines.
 - Perform transcardial perfusion with ice-cold PBS to wash out blood, followed by perfusion with 4% PFA to fix the tissues.
 - Dissect the organ of interest and post-fix in 4% PFA at 4°C for 24 hours.
- Washing:
 - Wash the fixed tissue in PBS three times for 1 hour each at room temperature on a shaker to remove excess fixative.

- Dehydration:
 - Incubate the tissue in a graded series of anhydrous ethanol at 4°C with gentle shaking:
 - 20% EtOH for 1 hour
 - 50% EtOH for 1 hour
 - 70% EtOH for 1 hour
 - 80% EtOH for 1 hour
 - 95% EtOH for 1 hour
 - 100% EtOH three times for 1 hour each.
- Delipidation and Clearing:
 - Incubate the dehydrated tissue in **Micro-Clear** Delipidation Solution at room temperature with gentle shaking. The incubation time will vary depending on the tissue size and type (refer to Table 1). Monitor the tissue for transparency.
 - Once transparent, wash the tissue in 100% anhydrous ethanol three times for 1 hour each to remove the delipidation solution.
- Refractive Index Matching:
 - Immerse the cleared tissue in **Micro-Clear** Refractive Index Matching Solution (RIMS) until the tissue is completely transparent and equilibrated. This may take several hours to overnight. The refractive index of the RIMS should be matched to that of the light-sheet microscope's detection objective.^[9]

II. Antibody Labeling of Micro-Clear Samples

This protocol describes the immunostaining procedure for cleared tissues. It is crucial to perform this after dehydration and before the final clearing and refractive index matching steps.

Materials:

- Permeabilization Buffer (PBS with 0.5% Triton X-100)
- Blocking Buffer (PBS with 0.2% Triton X-100, 10% normal goat/donkey serum)[[10](#)]
- Primary Antibody Dilution Buffer (PBS with 0.2% Triton X-100, 1% BSA)
- Primary antibodies
- Fluorophore-conjugated secondary antibodies
- Washing Buffer (PBS with 0.2% Triton X-100)

Procedure:

- Rehydration (if starting from dehydrated tissue):
 - If the tissue was stored in ethanol, rehydrate it through a descending ethanol series (100%, 95%, 80%, 70%, 50%, 20%) to PBS, 1 hour per step at 4°C.
- Permeabilization:
 - Incubate the tissue in Permeabilization Buffer for 2-4 hours at room temperature with gentle shaking.
- Blocking:
 - Incubate the tissue in Blocking Buffer for at least 6 hours or overnight at 4°C to prevent non-specific antibody binding.[[11](#)][[12](#)]
- Primary Antibody Incubation:
 - Dilute the primary antibody in the Primary Antibody Dilution Buffer to the predetermined optimal concentration.
 - Incubate the tissue in the primary antibody solution for 1-7 days at 37°C with gentle shaking. The duration depends on the tissue size and antibody penetration efficiency.
- Washing:

- Wash the tissue with Washing Buffer at least five times over 24 hours at room temperature to remove unbound primary antibodies.
- Secondary Antibody Incubation:
 - Dilute the fluorophore-conjugated secondary antibody in Primary Antibody Dilution Buffer.
 - Incubate the tissue in the secondary antibody solution for 1-3 days at 37°C with gentle shaking, protected from light.
- Final Washing:
 - Wash the tissue with Washing Buffer at least five times over 24 hours at room temperature, protected from light.
- Proceed to Dehydration and Clearing:
 - After staining, proceed with the dehydration and **Micro-Clear** clearing protocol as described in Protocol I, starting from the dehydration step.

III. Light-Sheet Microscopy Imaging

This protocol provides a general workflow for imaging **Micro-Clear** samples with a light-sheet microscope.

Materials:

- Light-sheet microscope with an objective compatible with the refractive index of **Micro-Clear** RIMS.
- Imaging chamber
- **Micro-Clear** RIMS

Procedure:

- Sample Mounting:

- Mount the cleared and RI-matched sample in the imaging chamber of the light-sheet microscope.
- Fill the chamber with fresh **Micro-Clear** RIMS to immerse both the sample and the detection objective.
- Microscope Setup:
 - Select the appropriate laser lines and emission filters for the fluorophores used in the sample.
 - Adjust the light sheet parameters (thickness, width, and numerical aperture) to optimize illumination for the specific sample and desired resolution.[\[1\]](#)[\[13\]](#)
- Image Acquisition:
 - Define the imaging volume (x, y, z dimensions) and the z-step size. A smaller z-step size will result in higher axial resolution but will increase acquisition time and data size.[\[6\]](#)
 - For large samples, set up a tiling acquisition to cover the entire region of interest.
 - If available, use multi-view acquisition by rotating the sample to image it from different angles. This helps to overcome shadowing artifacts and improves overall image quality.[\[14\]](#)
- Data Processing:
 - If multi-view imaging was used, register and fuse the different views into a single, high-resolution 3D volume.
 - If tiling was used, stitch the individual image tiles to reconstruct the full imaging volume.
 - Perform deconvolution to improve image resolution and contrast.

Quantitative Data

The following tables provide a summary of typical experimental parameters and expected outcomes for light-sheet microscopy of **Micro-Clear** samples.

Table 1: **Micro-Clear** Clearing Times for Different Tissues

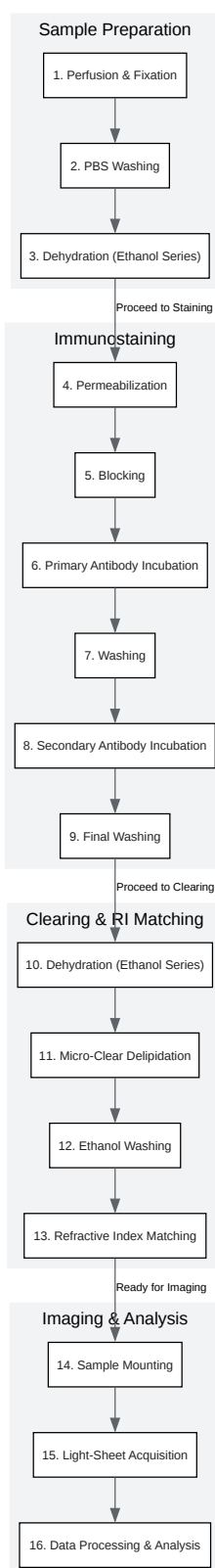
Tissue Type	Typical Size	Recommended Delipidation Time	Expected Transparency
Mouse Brain (whole)	~1 cm ³	24-48 hours	High
Mouse Kidney	~1.5 cm x 0.8 cm	12-24 hours	High
Mouse Liver Lobe	~2 cm x 1.5 cm	36-72 hours	Moderate to High
Tumor Spheroid	500 µm diameter	2-4 hours	Very High

Table 2: Recommended Light-Sheet Microscopy Settings

Parameter	Recommended Setting	Rationale
Objective Magnification	10x - 20x	Provides a good balance between field of view and resolution for organ-level imaging.
Numerical Aperture (NA)	0.5 - 1.0	Higher NA provides better resolution but may have a shorter working distance.
Light Sheet Thickness	2 - 5 μm	Thinner sheets provide better axial resolution but may have a smaller field of view. [1]
Z-Step Size	1 - 3 μm	Should be at or below the axial resolution of the objective for proper sampling (Nyquist sampling).
Laser Power	1 - 10 mW	Use the lowest power necessary to achieve a good signal-to-noise ratio to minimize phototoxicity.
Exposure Time	10 - 100 ms	Adjust based on fluorophore brightness and desired frame rate.

Visualizations

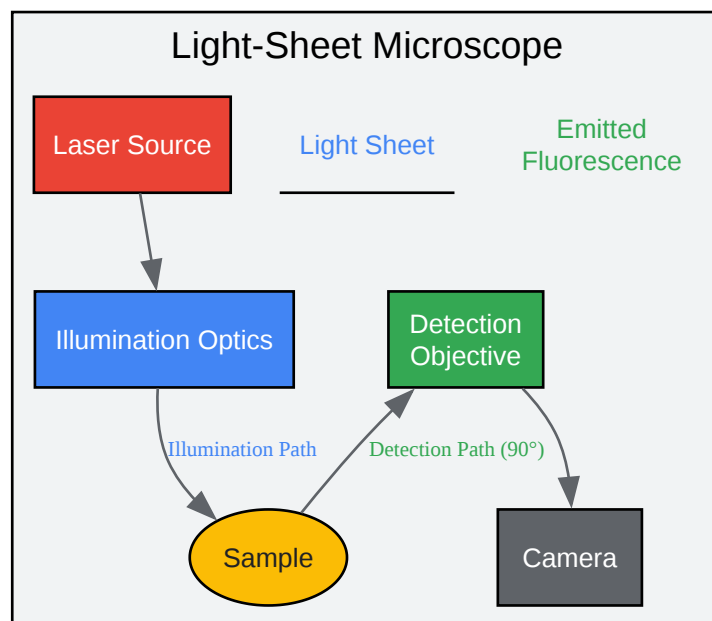
Diagram 1: Experimental Workflow for **Micro-Clear** Sample Preparation and Imaging



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Caption: Workflow for preparing, staining, clearing, and imaging samples.

Diagram 2: Light-Sheet Microscopy Principle



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Caption: Principle of light-sheet fluorescence microscopy.

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